3,4'-Dimethylbenzophenone

Descripción general

Descripción

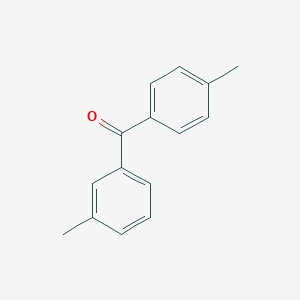

3,4’-Dimethylbenzophenone is a chemical compound with the molecular formula C15H14O . It is a solid substance at 20 degrees Celsius . The compound is also known by other names such as Methanone, (3,4-dimethylphenyl)phenyl-, and Benzophenone, 3,4-dimethyl- .

Molecular Structure Analysis

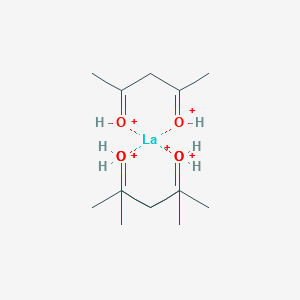

The molecular structure of 3,4’-Dimethylbenzophenone consists of two phenyl groups attached to a carbonyl group . The phenyl groups are aromatic rings, and the carbonyl group consists of a carbon atom double-bonded to an oxygen atom. One of the phenyl groups has two methyl groups attached to it at the 3rd and 4th positions .

Physical And Chemical Properties Analysis

3,4’-Dimethylbenzophenone has a molecular weight of 210.27 g/mol . It has a density of 1.1±0.1 g/cm^3, a boiling point of 354.1±21.0 °C at 760 mmHg, and a flash point of 153.7±17.0 °C . The compound has a molar refractivity of 65.7±0.3 cm^3, and its polar surface area is 17 Å^2 . It has no hydrogen bond donors, one hydrogen bond acceptor, and two freely rotating bonds .

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4’-Dimethylbenzophenone is utilized in organic synthesis as a photoinitiator or a component in the synthesis of complex organic compounds. Its ability to absorb UV light makes it valuable in photochemical reactions where it can initiate polymerization processes .

Pharmaceutical Research

In pharmaceutical research, 3,4’-Dimethylbenzophenone serves as an intermediate in the synthesis of various drugs. It is particularly significant in the development of medications for diseases such as cancer and diabetes, where it forms part of the chemical structure of active pharmaceutical ingredients .

Material Science

The compound finds applications in material science, especially in the development of new polymeric materials. Its properties can influence the polymerization process, affecting the thermal and mechanical properties of the resulting polymers .

Analytical Chemistry

In analytical chemistry, 3,4’-Dimethylbenzophenone can be used as a standard or reference compound due to its well-defined physical and chemical properties. It aids in the calibration of instruments and validation of analytical methods .

Agricultural Chemistry

While specific applications of 3,4’-Dimethylbenzophenone in agricultural chemistry are not extensively documented, related compounds are often used in the synthesis of agrochemicals. It may serve as a precursor or a model compound for studying the behavior of pesticides and herbicides .

Environmental Science Research

In environmental science, research involving 3,4’-Dimethylbenzophenone may focus on its degradation products and their environmental impact. Understanding its stability and breakdown can inform assessments of organic pollutants .

Biochemistry

In biochemistry, 3,4’-Dimethylbenzophenone could be involved in studies related to enzyme-catalyzed reactions where it may act as an inhibitor or a substrate analog. This can provide insights into enzyme mechanisms and the design of biochemical assays .

Safety and Hazards

3,4’-Dimethylbenzophenone may cause skin and eye irritation . It is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water . If ingested or inhaled, medical attention may be required .

Relevant Papers

A paper titled “Fabrication and characterization of 3,4-diaminobenzophenone-functionalized magnetic nanoadsorbent with enhanced VOC adsorption and desorption capacity” was found . The paper discusses the use of 3,4-diaminobenzophenone-functionalized Fe3O4/AC@SiO2 magnetic nanoparticles for enhancing the adsorption and desorption capacity of gaseous benzene and toluene . This suggests potential applications of similar compounds in environmental science and pollution research .

Mecanismo De Acción

Target of Action

It is known to be a pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4’-Dimethylbenzophenone . Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity.

Propiedades

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBXBBWNOELNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369349 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dimethylbenzophenone | |

CAS RN |

13152-94-8 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of 3,4-dimethylbenzophenone in chemical synthesis?

A1: 3,4-Dimethylbenzophenone serves as a crucial building block in organic synthesis. For instance, it acts as an acylating agent in the production of 3,4-dimethylbenzophenone from o-xylene. [, ] This reaction is particularly important in the production of various fine chemicals and pharmaceuticals.

Q2: How does the presence of a catalyst affect the synthesis of 3,4-dimethylbenzophenone from o-xylene?

A2: Research indicates that utilizing catalysts like zeolite beta or rare earth oxides can significantly impact the yield and selectivity of 3,4-dimethylbenzophenone production during the benzoylation of o-xylene. [, ] These catalysts facilitate the reaction and can influence the formation of desired products.

Q3: Can you elaborate on the kinetic modeling of the acylation reaction of o-xylene to 3,4-dimethylbenzophenone?

A3: Kinetic studies reveal that the acylation reaction doesn't adhere to simple first or second-order kinetics with respect to the acylating agent. [] This complexity arises from the involvement of multiple processes, including diffusion, adsorption, desorption, potential product inhibition, and multi-step surface reactions. Further research incorporating postulated reaction mechanisms and experimental data is necessary to elucidate the reaction order accurately.

Q4: How is 3,4-dimethylbenzophenone utilized in studying surfactant systems?

A4: 3,4-Dimethylbenzophenone plays a critical role as a quencher in time-resolved fluorescence quenching (TRFQ) studies. [] This technique helps analyze the phase behavior of surfactants like dodecyl poly(oxyethylene) in water. Specifically, 3,4-dimethylbenzophenone assists in understanding the diffusion-influenced quenching within the liquid crystalline phases of these surfactants, offering insights into their self-assembly properties.

Q5: What is known about the byproducts formed during the nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone?

A5: Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone primarily yields cis and trans isomers of 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate and 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, respectively. [] Alongside these adducts, the reaction also generates various nitro derivatives of the parent ketones as byproducts. Understanding the formation and potential utilization or mitigation of these byproducts is crucial in optimizing the desired synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)